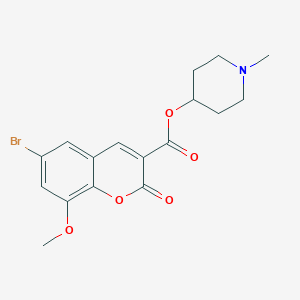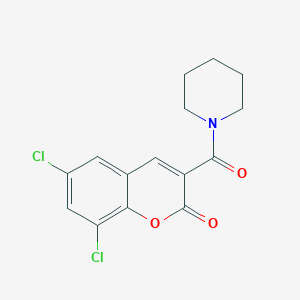
2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of chromene, a heterocyclic compound that has been found to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. The anti-inflammatory activity of this compound is thought to be due to its ability to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that it exhibits antitumor activity in xenograft models of human cancer. It also reduces inflammation in animal models of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One advantage of using 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research areas such as cancer biology and inflammation. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in some experimental setups.
未来方向
There are several future directions for research on 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. This can be done by conducting preclinical studies to determine its efficacy and safety in animal models. Another direction is to explore its mechanism of action in more detail, particularly its interactions with specific molecular targets. This can be done using techniques such as molecular docking and crystallography. Additionally, research can be done to improve the solubility of this compound, which can increase its potential applications in lab experiments.
合成方法
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves the condensation of 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid with 4-methylphenylacetic acid in the presence of thionyl chloride. The resulting acid chloride is then reacted with ethyl oxalyl chloride to yield the desired compound.
科学研究应用
The compound 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been found to possess various biological activities. It has been shown to exhibit antitumor activity against human cancer cell lines such as A549, MCF-7, and HepG2. It also possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to possess antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
属性
产品名称 |
2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
|---|---|
分子式 |
C19H12Br2O5 |
分子量 |
480.1 g/mol |
IUPAC 名称 |
[2-(4-methylphenyl)-2-oxoethyl] 6,8-dibromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C19H12Br2O5/c1-10-2-4-11(5-3-10)16(22)9-25-18(23)14-7-12-6-13(20)8-15(21)17(12)26-19(14)24/h2-8H,9H2,1H3 |
InChI 键 |
JOAISEMZNQZQLI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)
![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)




![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)